

Commercial Availability and Synthesis of 5-Dodecene Isomers: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of (E)- and (Z)-**5-dodecene** isomers. It is designed to assist researchers, scientists, and drug development professionals in sourcing these compounds and, where necessary, in their stereoselective synthesis and purification. This guide includes a summary of commercial suppliers, detailed experimental protocols for synthesis and analysis, and visual diagrams to illustrate key processes.

Commercial Availability of 5-Dodecene Isomers

The commercial availability of the geometric isomers of **5-dodecene** varies, with the (Z)-isomer being more readily accessible from a range of chemical suppliers. The (E)-isomer, in its pure form, is less commonly listed in commercial catalogs, often necessitating custom synthesis for high-purity requirements.

A summary of representative commercial suppliers for **5-dodecene** isomers is provided in Table 1. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

Table 1: Commercial Suppliers of **5-Dodecene** Isomers



Isomer	Supplier	Purity	Available Quantities	Price (USD)	CAS Number
(Z)-5- Dodecene	Advanced ChemBlocks	97%	5g, 25g	\$290 (5g), \$1,160 (25g)	7206-28-2[1]
Apollo Scientific (via CymitQuimic a)	99%	1g, 5g, 25g	€72.00 (1g), €280.00 (5g)	7206-28-2	
Key Organics	>97%	5g	£296.00	7206-28-2	.
Parchem	Inquire	Bulk	Inquire	74630-57-2	•
5-Dodecene (isomer not specified)	Tokyo Chemical Industry (TCI)	>98.0% (GC)	5g	\$425.00	7206-28-2[2]
(E)-5- Dodecene	Not readily available as a stock item. Custom synthesis may be required.	-	-	-	7206-16-8[3]

Stereoselective Synthesis of 5-Dodecene Isomers

For applications requiring high isomeric purity, particularly for the less common (E)-**5-dodecene**, chemical synthesis is often the most practical approach. The Wittig reaction is a powerful and versatile method for the stereoselective synthesis of alkenes. The stereochemical outcome of the Wittig reaction can be controlled by the nature of the phosphorus ylide and the reaction conditions.

Synthesis of (Z)-5-Dodecene via Salt-Free Wittig Reaction







Non-stabilized ylides, under salt-free conditions, predominantly yield (Z)-alkenes. The following protocol describes a general procedure for the synthesis of (Z)-**5-dodecene**.

Experimental Protocol: Synthesis of (Z)-5-Dodecene

Materials:

- · Heptyltriphenylphosphonium bromide
- Sodium amide (NaNH₂) or Sodium bis(trimethylsilyl)amide (NaHMDS)
- Anhydrous tetrahydrofuran (THF)
- Pentanal
- Hexane
- Saturated aqueous ammonium chloride (NH4Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

- Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend heptyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
- Slowly add sodium amide or NaHMDS (1.1 equivalents) portion-wise to the stirred suspension.
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation
 of the deep red or orange ylide indicates a successful reaction.
- Wittig Reaction: Cool the ylide solution to -78 °C using a dry ice/acetone bath.



- Slowly add a solution of pentanal (1.0 equivalent) in anhydrous THF to the ylide solution via a syringe.
- Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
- Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Transfer the mixture to a separatory funnel and extract with hexane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using hexane as the eluent to yield pure (Z)-**5-dodecene**.[4]

Synthesis of (E)-5-Dodecene via Schlosser Modification of the Wittig Reaction

The Schlosser modification of the Wittig reaction is employed to favor the formation of the (E)-alkene from non-stabilized ylides.[5][6] This method involves the generation of a β -oxido phosphonium ylide which, upon protonation and subsequent elimination, yields the transalkene.

Experimental Protocol: Synthesis of (E)-5-Dodecene

Materials:

- · Heptyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) in hexanes
- · Anhydrous diethyl ether or THF
- Pentanal
- Phenyllithium (PhLi)

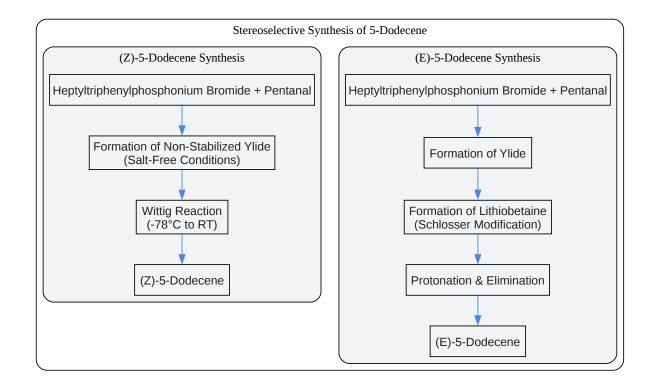


- tert-Butanol
- Hexane
- Saturated aqueous ammonium chloride (NH4Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Standard glassware for inert atmosphere reactions

Procedure:

- Ylide Formation: In a flame-dried Schlenk flask under an inert atmosphere, suspend heptyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous diethyl ether. Cool the suspension to -78 °C.
- Add n-butyllithium (1.1 equivalents) dropwise. The formation of the orange-red ylide will be observed. Stir for 1 hour at -78 °C.
- Reaction with Aldehyde: Add a solution of pentanal (1.0 equivalent) in anhydrous diethyl ether dropwise at -78 °C. Stir for 1 hour.
- Schlosser Modification: Add phenyllithium (1.2 equivalents) dropwise at -78 °C, then allow the reaction to warm to -30 °C and stir for 30 minutes.
- Cool the mixture back to -78 °C and add tert-butanol (1.5 equivalents).
- Allow the reaction to warm to room temperature and stir overnight.
- Work-up and Purification: Follow the work-up and purification steps as described for the (Z)isomer synthesis.





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Workflow for the stereoselective synthesis of **5-dodecene** isomers.

Purification and Characterization Purification by Flash Column Chromatography

Flash column chromatography is a standard method for purifying the crude product from the synthesis.

Experimental Protocol: Purification of **5-Dodecene** Isomers

Materials:



- Silica gel (230-400 mesh)
- Hexane (HPLC grade)
- Glass column, flasks, and other standard chromatography equipment

Procedure:

- Column Packing: Prepare a slurry of silica gel in hexane and pack the column.
- Sample Loading: Dissolve the crude 5-dodecene in a minimal amount of hexane and load it
 onto the top of the silica gel bed.
- Elution: Elute the column with hexane. The nonpolar dodecene isomers will elute quickly.
- Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the fractions containing the pure product.
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified **5-dodecene** isomer.

Characterization by Gas Chromatography (GC)

Gas chromatography is an essential technique for assessing the isomeric purity of the synthesized **5-dodecene**. The separation of (E) and (Z) isomers often requires a polar capillary column.[7]

Experimental Protocol: GC Analysis of **5-Dodecene** Isomers

- Gas Chromatograph: Agilent 7890B GC System or equivalent.
- Detector: Flame Ionization Detector (FID).
- Capillary Column: DB-WAX (30 m x 0.25 mm ID, 0.25 μm film thickness) or similar polar column.
- Carrier Gas: Helium, constant flow rate of 1 mL/min.



• Injector Temperature: 250 °C.

Detector Temperature: 280 °C.

Oven Temperature Program:

Initial temperature: 60 °C, hold for 2 minutes.

Ramp: 5 °C/min to 150 °C.

Hold: 5 minutes at 150 °C.

• Injection Volume: 1 μL.

• Split Ratio: 50:1.

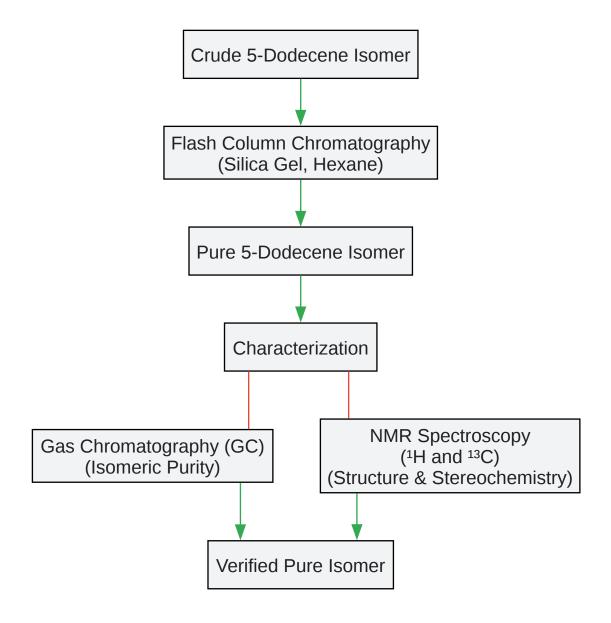
Data Analysis: The retention times for the (Z) and (E) isomers will be different on a polar column. The isomeric purity can be determined by calculating the relative peak areas.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure and stereochemistry of the **5-dodecene** isomers.

- ¹H NMR: The vinylic protons of the (Z)-isomer typically resonate at a slightly higher field (lower ppm) compared to the (E)-isomer. The coupling constants (J-values) for the vinylic protons are also diagnostic: Jcis is typically smaller (around 10-12 Hz) than Jtrans (around 14-16 Hz).
- ¹³C NMR: The chemical shifts of the allylic carbons can also differ between the (E) and (Z) isomers.[8]





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Workflow for the purification and characterization of **5-dodecene** isomers.

Biological Role of Dodecene Isomers in Insect Communication

Long-chain unsaturated hydrocarbons, including dodecene isomers, are known to play a crucial role in the chemical communication of insects, often acting as pheromones.[9][10] These semiochemicals are released by an insect and detected by another individual of the same species, eliciting a specific behavioral or physiological response. Sex pheromones, for



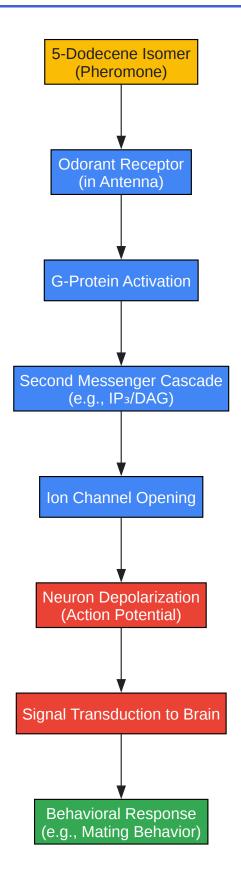
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example, are used to attract mates over long distances. The specific blend and ratio of different isomers can be critical for species recognition and mating success.

The signaling pathway for insect pheromones generally involves the detection of the pheromone molecule by specialized olfactory receptor neurons, typically located in the antennae of the receiving insect. This binding event triggers a signal transduction cascade that ultimately leads to the opening of ion channels, depolarization of the neuron, and the generation of an action potential. This nerve impulse is then transmitted to the brain, where it is processed, leading to a behavioral response, such as flight towards the pheromone source.





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Generalized signaling pathway for insect pheromone reception.



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